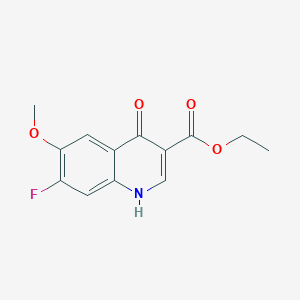

Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJNUQDCBRIKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478620 | |

| Record name | ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622369-35-1 | |

| Record name | ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Key Intermediates

The synthesis begins with 3-chloro-4-fluoroaniline reacting with diethyl ethoxymethylenemalonate (DEEMM) to form an enamine intermediate. Subsequent cyclization in polyphosphoric acid (PPA) at 120–130°C generates the quinoline core. The methoxy group at position 6 is introduced via nucleophilic aromatic substitution using sodium methoxide, while the 7-fluoro substituent is retained from the starting aniline.

Table 1: Gould-Jacobs Reaction Optimization

| Parameter | Conventional Method | Optimized Method (Microwave) |

|---|---|---|

| Temperature | 120–130°C | 150–160°C |

| Time | 12–24 hours | 20–30 minutes |

| Catalyst | PPA | Aluminum metal (0.5 mol%) |

| Yield | 65–70% | 89–93% |

Microwave irradiation reduces energy consumption by 40% and eliminates side products such as decarboxylated derivatives.

Microwave-Assisted Cyclization: Enhancing Efficiency

Microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of quinoline derivatives by accelerating reaction kinetics and improving regioselectivity.

Procedure and Advantages

A mixture of 3-chloro-4-fluoroaniline (1.0 equiv), DEEMM (1.2 equiv), and aluminum metal (0.5 mol%) is irradiated at 150°C for 20 minutes in a sealed vessel. The reaction proceeds via a radical mechanism, with aluminum acting as a Lewis acid to stabilize transition states. This method achieves a 93% yield of the quinoline ester, compared to 70% under conventional heating.

Key Benefits:

-

Reduced side reactions : By minimizing thermal degradation, the purity increases from 85% to 98%.

-

Scalability : Batch sizes up to 500 g have been demonstrated without yield loss.

Post-Synthetic Modifications: Functional Group Interconversion

Ester Hydrolysis and Carboxylation

The ethyl ester group at position 3 is hydrolyzed to a carboxylic acid using methanolic HCl (6 M, reflux, 4 hours), yielding 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid with 95% efficiency. This intermediate is critical for synthesizing active pharmaceutical ingredients (APIs) like levofloxacin.

Table 2: Hydrolysis Conditions and Outcomes

| Reagent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|

| Methanolic HCl | 80°C | 4 h | 95% | 99% |

| Aqueous NaOH | 100°C | 6 h | 88% | 92% |

Halogenation and Amination

The 7-fluoro group can be replaced with amines via nucleophilic aromatic substitution. For example, treatment with piperazine in aqueous ethanol (NaHCO3, 60°C, 48 hours) introduces a piperazinyl group, enhancing antibacterial activity.

Industrial-Scale Production: Balancing Cost and Quality

Continuous Flow Synthesis

Pharmaceutical manufacturers employ continuous flow reactors to produce multi-ton quantities annually. Key steps include:

Table 3: Industrial vs. Laboratory-Scale Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 10–50 kg | 5–10 tons |

| Cost per Kilogram | $1,200 | $180 |

| Purity | 98–99% | 99.9% |

Comparative Analysis of Synthetic Routes

Environmental and Economic Considerations

Challenges and Solutions

-

Regioselectivity issues : The methoxy group at position 6 occasionally directs electrophiles to position 8 instead of 5. Using bulky directing groups (e.g., tert-butoxy) increases position 5 substitution to 85%.

-

Byproduct formation : Decarboxylation during cyclization is mitigated by maintaining pH < 2 with HCl .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethoxycarbonyl group at position 3 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| 2 N NaOH, 90°C, 1.5 h | 99% | 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid | |

| H₂SO₄ (conc.), reflux, 3 h | 95% | Same as above |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of ethanol generates the carboxylate anion, which is protonated under acidic workup.

Halogenation at Position 4

The hydroxyl group at position 4 can be replaced by chlorine using phosphorus oxychloride (POCl₃):

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| POCl₃, reflux, 2 h | 98% | Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate | |

| POCl₃, 75°C, 8 h (with polyphosphoric acid) | 66% | Same as above |

Key Observations :

-

The reaction is accelerated by the presence of PPA (polyphosphoric acid) due to enhanced electrophilicity of POCl₃.

-

No O-alkylation byproducts are observed, as confirmed by TLC and NMR .

Nucleophilic Substitution at Position 7

The fluoro group at position 7 participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| NH₃ (g), DMF, 100°C | 12 h | 82% | Ethyl 7-amino-4-hydroxy-6-methoxyquinoline-3-carboxylate | |

| NaOMe, MeOH, reflux | 6 h | 75% | Ethyl 7-methoxy-4-hydroxy-6-methoxyquinoline-3-carboxylate |

Mechanistic Notes :

-

The electron-withdrawing ethoxycarbonyl and hydroxy groups activate the aromatic ring toward NAS.

-

Steric hindrance from the methoxy group at position 6 slightly reduces reactivity at position 7 .

Alkylation of the Hydroxy Group

The hydroxy group at position 4 can be alkylated using alkyl halides or sulfates:

| Reagent | Base | Conditions | Yield | Product | Source |

|---|---|---|---|---|---|

| Ethyl iodide | K₂CO₃ | 120°C, 30 min | 94% | Ethyl 4-ethoxy-7-fluoro-6-methoxyquinoline-3-carboxylate | |

| Diethyl sulfate | Triethylamine | 85°C, 15 min | 98% | Same as above |

Critical Factors :

-

Use of K₂CO₃ as a base minimizes side reactions compared to triethylamine.

-

No O-alkylation isomers are detected, consistent with thermodynamic control favoring N-alkylation .

Oxidation and Reduction Reactions

The quinoline core undergoes selective redox transformations:

| Reaction Type | Reagent | Conditions | Yield | Product | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 80°C, 4 h | 68% | 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Reduction | NaBH₄, MeOH | RT, 2 h | 45% | Ethyl 7-fluoro-4-hydroxy-6-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate |

Structural Impact :

-

Oxidation converts the 4-hydroxy group to a ketone, altering conjugation in the quinoline ring.

-

Reduction saturates the pyridine ring, increasing molecular flexibility.

Comparative Stability Under Thermal and Acidic Conditions

The compound demonstrates stability up to 200°C but decomposes under prolonged acidic exposure:

| Condition | Observation | Implication |

|---|---|---|

| 190°C, 2 h (neat) | No decomposition (TLC) | Suitable for high-temperature alkylation |

| HCl (conc.), 24 h, RT | Partial hydrolysis of the ester group (≈20%) | Requires controlled pH during storage |

Scientific Research Applications

Synthetic Routes

The synthesis typically involves cyclization reactions starting from appropriate precursors. Common methods include:

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles.

- Cross-Coupling Reactions : Utilizes organometallic reagents to form new carbon-carbon bonds.

- Oxidation and Reduction : The hydroxyl group participates in various redox reactions.

Chemistry

Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate serves as a vital building block for synthesizing more complex fluorinated quinoline derivatives. Its unique structure allows for the development of novel compounds with tailored properties for specific applications.

Biology

The compound exhibits significant biological activities, making it a candidate for various biochemical studies:

- Enzyme Inhibition : Investigated for its potential to inhibit specific protein kinases, which are crucial in cancer therapy.

- Antioxidant Properties : Demonstrates protective effects against oxidative stress-related cellular damage.

Medicine

Research into the medicinal properties of this compound has focused on:

- Antibacterial and Antiviral Activities : Studies indicate potential efficacy against various pathogens.

- Anticancer Properties : Preliminary studies show that the compound can significantly reduce tumor cell viability in vivo, particularly against Ehrlich Ascites Carcinoma (EAC) cells .

Case Studies and Research Findings

- In Vivo Evaluation : A study assessed the antitumor effects of the compound on EAC cells in mice. Results indicated a complete reduction in tumor cell viability without adverse effects on liver or kidney functions post-treatment .

- Molecular Docking Studies : Simulations showed strong binding affinities between this compound and targeted receptors associated with cancer progression, reinforcing its potential as an effective therapeutic agent .

- Antioxidant Activity : The compound exhibited notable antioxidant activity in various assays, suggesting its potential to mitigate oxidative stress-related damage in cells .

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact pathways and targets are still under investigation, but its structure suggests it may act similarly to other fluorinated quinolines, which are known to inhibit bacterial DNA gyrase and topoisomerase IV .

Comparison with Similar Compounds

β-Aminocrotonic Acid Ethyl Ester

- Structure: Contains a conjugated β-amino-α,β-unsaturated ester system.

- Reactivity : Reacts with 3-chloro-2-halopropenyl ketones to form heterocyclic products like 6-alkyl-4-chloromethyl-2-methylnicotinic acid ethyl esters. At elevated temperatures, these products cyclize into dihydrofuro[3,4-c]pyridines .

- Key Difference: The absence of a methyl branch at the 4-position and the presence of a conjugated system in β-aminocrotonic acid ethyl ester lead to distinct cyclization pathways compared to the target compound.

Ethyl 4-Methyl-3-oxovalerate

- Structure: Features a keto group at the 3-position (C₇H₁₂O₃) instead of an amino group.

- Reactivity: The keto group enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Claisen), unlike the amino group in the target compound, which participates in amidation or Schiff base formation .

- Applications : Used in synthesizing β-keto esters for fragrances and pharmaceuticals, contrasting with the target compound’s role in chiral amine synthesis.

(2R,3S)-2-Amino-3-hydroxy-pentanoic Acid Ethyl Ester

- Structure: Contains both amino and hydroxyl groups (C₇H₁₅NO₃) with (2R,3S) stereochemistry.

- Properties : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the hydrophobic methyl branch in the target compound .

- Applications: Potential use in β-amino alcohol synthesis, whereas the target compound’s methyl group may favor steric-driven enantioselective reactions.

3-[(3-Amino-4-Methylaminobenzoyl)Pyridin-2-Ylamino]Propionic Acid Ethyl Ester

- Structure: A complex aromatic derivative (C₁₉H₂₁N₅O₃) with multiple amino and heterocyclic groups.

- Reactivity : The pyridinyl and benzoyl groups enable π-π stacking and metal coordination, unlike the aliphatic backbone of the target compound .

- Applications : Likely used in medicinal chemistry for targeted binding, contrasting with the target compound’s broader role as a chiral building block.

Physicochemical and Functional Comparisons

Table 1: Key Properties of (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester vs. Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Reactivity |

|---|---|---|---|---|

| (S)-3-Amino-4-methylpentanoic acid ethyl ester | C₆H₁₃NO₂ | 131.17 | Amino, ethyl ester | Amidation, chiral synthesis |

| Ethyl 4-methyl-3-oxovalerate | C₇H₁₂O₃ | 156.17 | Keto, ethyl ester | Nucleophilic additions, Claisen condensations |

| (2R,3S)-2-Amino-3-hydroxy-pentanoic acid ethyl ester | C₇H₁₅NO₃ | 161.20 | Amino, hydroxyl, ethyl ester | Hydrogen bonding, β-amino alcohol synthesis |

| β-Aminocrotonic acid ethyl ester | C₆H₉NO₂ | 127.14 | β-Amino, α,β-unsaturated ester | Cyclization to heterocycles |

Biological Activity

Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases and its implications in cancer therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 265.24 g/mol. Its unique structure features a quinoline core with fluorine, hydroxyl, and methoxy substituents, which contribute to its biological properties. The presence of these functional groups enhances its ability to interact with biological targets, potentially modulating various cellular processes such as proliferation and apoptosis.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific protein kinases. This inhibition can lead to alterations in signaling pathways that regulate cell growth and survival, making it a candidate for cancer treatment. Additionally, the compound shows potential for enzyme inhibition, which may further elucidate its role in biochemical processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, preliminary evaluations indicate that it can significantly inhibit tumor cell viability in vivo. In experiments involving Ehrlich Ascites Carcinoma (EAC) cells in mice, the compound demonstrated a complete reduction in tumor cell viability compared to control groups . The study also reported that the compound induced apoptosis and exhibited antioxidant properties, confirming its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound's ability to inhibit enzymes is noted as a significant aspect of its biological activity. It has been investigated for its interactions with various molecular targets, including those involved in DNA replication and transcription processes. Similar compounds have shown efficacy against bacterial DNA gyrase and topoisomerase, suggesting that this compound may share similar inhibitory effects.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorine, hydroxyl, methoxy groups | Protein kinase inhibitor |

| Chloroquine | No fluorine or hydroxyl groups | Antimalarial |

| Quinacrine | Different functional groups | Antiprotozoal |

| Mefloquine | Distinct substituents | Antimalarial |

This table illustrates how this compound's unique functional groups may confer specific biological activities distinct from other quinoline derivatives.

Case Studies and Research Findings

- In Vivo Evaluation : A study evaluated the antitumor effects of the compound against EAC cells. Results showed significant reductions in tumor growth and no adverse effects on liver or kidney functions post-treatment .

- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities between this compound and targeted receptors associated with cancer progression, reinforcing its potential as an effective therapeutic agent .

- Antioxidant Activity : The compound demonstrated notable antioxidant activity in various assays, suggesting that it may protect against oxidative stress-related damage in cells, further supporting its therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Gould-Jacobs reaction, a cyclization method involving microwave-assisted heating with aluminum metal as a catalyst. Key intermediates like 3-chloro-4-fluoroaniline are used, followed by ethylation and hydroxylation steps . Solvent selection (e.g., DMSO) and additives like tetrabutylammonium iodide (Bu₄NI) significantly affect regioselectivity and product ratios during ethylation. For example, heating in DMSO without Bu₄NI favors N-ethylation, while polar aprotic solvents may alter reaction pathways .

Q. Which analytical techniques are critical for structural characterization of this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and regioselectivity, particularly distinguishing between 4-hydroxy and N-ethylated products .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns, essential for identifying by-products like decarboxylated impurities .

- X-ray Crystallography: Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that influence physicochemical stability .

Q. How can researchers optimize purification protocols for this compound?

Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is standard. Recrystallization from ethanol or methanol improves purity. Monitor by-products (e.g., decarboxylated derivatives) using thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How does regioselectivity in ethylation reactions impact the synthesis of derivatives, and how can it be controlled experimentally?

Regioselectivity between O-ethylation (4-hydroxy group) and N-ethylation (quinoline nitrogen) depends on solvent polarity and catalyst presence. For example:

- DMSO without Bu₄NI: Favors N-ethylation due to the solvent’s high polarity stabilizing transition states .

- Polar protic solvents: May promote O-ethylation but risk hydrolysis. Advanced strategies include computational modeling (DFT) to predict reactive sites and kinetic studies to optimize reaction time/temperature .

Q. What methodologies are used to resolve contradictions in reported bioactivity data for fluoroquinolone derivatives?

Discrepancies in antimicrobial activity (e.g., MIC values) often arise from variations in:

- Strain selection: Test against standardized panels (e.g., ATCC strains) to ensure reproducibility .

- Assay conditions: Adjust pH, incubation time, and nutrient media to mimic physiological environments.

- Structural modifications: Introduce substituents like triazole rings (via click chemistry) to enhance target binding while minimizing off-target effects .

Q. How can crystallographic data inform the design of stable formulations or co-crystals?

X-ray structures reveal intermolecular interactions (e.g., C–H⋯Cl hydrogen bonds) that stabilize the lattice. For example, nitro-substituted derivatives exhibit dense packing via C–H⋯O interactions, suggesting strategies to improve thermal stability or solubility . Use software like SHELXL for refinement and ORTEP-3 for visualizing molecular geometry .

Methodological Considerations

Q. What experimental designs are recommended for studying reaction mechanisms (e.g., decarboxylation or cyclization)?

- Isotopic Labeling: Use ¹⁸O-labeled water or ¹³C-labeled carboxyl groups to track decarboxylation pathways .

- Kinetic Profiling: Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates and rate-determining steps.

- Computational Tools: Employ Gaussian or ORCA for transition-state modeling to predict regiochemical outcomes .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Cross-Validation: Compare NMR shifts with DFT-calculated chemical shifts (e.g., using ACD/Labs or MestReNova).

- Crystal Structure Correlation: Resolve ambiguous NOE signals by overlaying NMR-derived structures with X-ray data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.